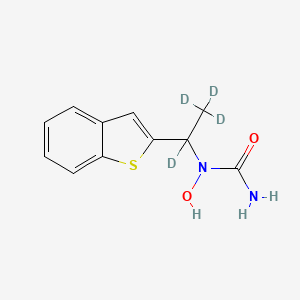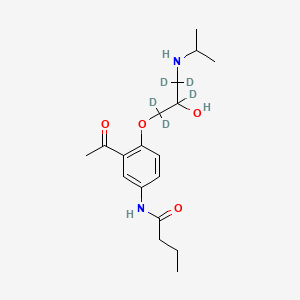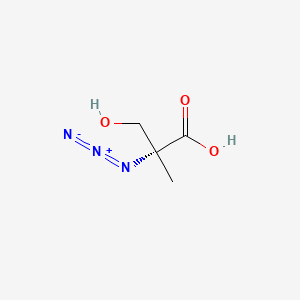
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to a hydroxy-methyl propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2R)-2-bromo-3-hydroxy-2-methyl-propanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability and safety of the production process.
化学反应分析
Types of Reactions
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which can be hydrolyzed to yield an amine.
Common Reagents and Conditions
Reduction: H₂/Pd-C, LiAlH₄
Oxidation: PCC, Jones reagent
Substitution: PPh₃
Major Products
Reduction: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid
Oxidation: (2R)-2-Azido-3-oxo-2-methyl-propanoic acid
Substitution: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid (via Staudinger reaction)
科学研究应用
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amino acids and peptides.
Biology: The compound can be used in bioconjugation techniques, where the azido group allows for the attachment of various biomolecules through click chemistry.
Industry: The compound can be utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid largely depends on its chemical reactivity. The azido group is highly reactive and can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often used in click chemistry for the efficient and selective formation of covalent bonds. The hydroxy group can engage in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
- (2R)-2-Azido-3-hydroxy-2-methyl-butanoic acid
- (2R)-2-Azido-3-hydroxy-2-methyl-pentanoic acid
- (2R)-2-Azido-3-hydroxy-2-methyl-hexanoic acid
Uniqueness
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of both an azido group and a hydroxy group on a chiral center allows for diverse chemical transformations and applications. Its small molecular size compared to similar compounds makes it more accessible for certain synthetic and biological applications.
属性
IUPAC Name |
(2R)-2-azido-3-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c1-4(2-8,3(9)10)6-7-5/h8H,2H2,1H3,(H,9,10)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPVAMRXOWMKRX-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)(C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
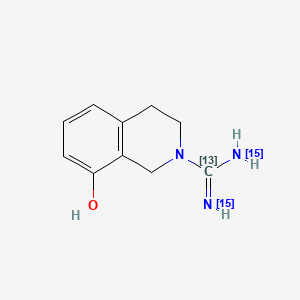
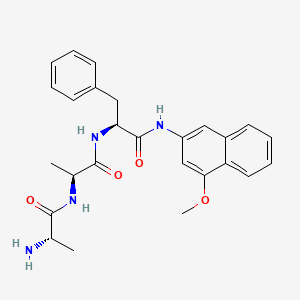
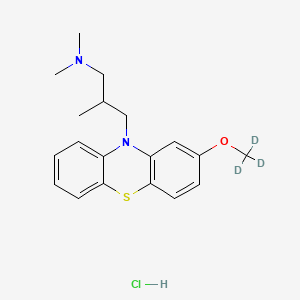
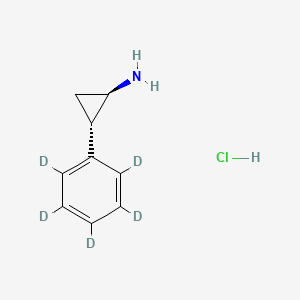
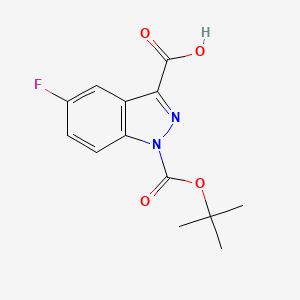
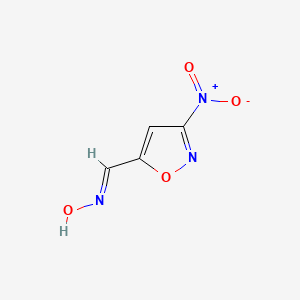
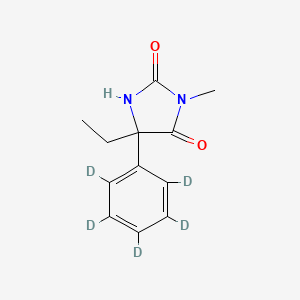
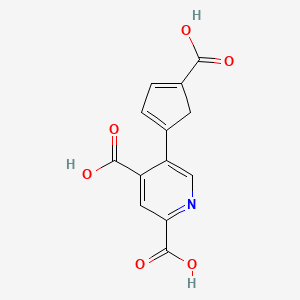
![7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate](/img/structure/B563192.png)
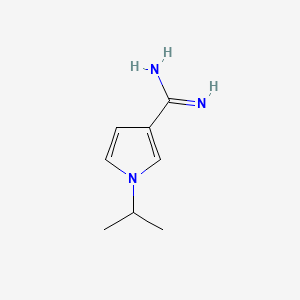
![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)

